1,8-Diacetylpyrene
Overview
Description
1,8-Diacetylpyrene (DAP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a derivative of pyrene, a common PAH found in coal tar, cigarette smoke, and other sources. DAP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and chloroform. It has been the subject of numerous studies due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental monitoring.
Scientific Research Applications
Luminescent Material Development : Tchoń et al. (2021) discovered three new polymorphs of 1,8-DAP with distinct optical properties. These polymorphs exhibit aggregation-induced emission enhancement and are stabilized predominantly by dispersive interactions. This finding has implications for identifying new functional materials using Crystal Structure Prediction (CSP) and electronic structure methods (Tchoń et al., 2021).
Complex Formation and Photophysical Properties : Chouai et al. (2003) studied pyrene-bridged bis(phenanthroline) ligands and their dinuclear ruthenium(II) complexes. These complexes, despite being well-situated for π−π interactions, showed little effect on their photophysical and electrochemical properties (Chouai et al., 2003).
Metabolism Study : Lambert et al. (1994) investigated the metabolism of pyrene by the basidiomycete Crinipellis stipitaria, identifying metabolites like 1,8-pyrenequinone, which are significant for understanding the environmental breakdown of polycyclic aromatic hydrocarbons (Lambert et al., 1994).
Macrocyclic Synthesis : Venkataramana et al. (2011) developed a regioselective synthesis of 1,8-dibromo-4,5-dialkoxypyrenes, leading to the creation of 1,8-pyrenylene-ethynylene macrocycles. These compounds demonstrated significant properties like concentration-dependent UV-visible studies and dimer formation suitable for small molecule intercalation (Venkataramana et al., 2011).
Fluorescent Dye and Polymer Research : Grabchev (1998) explored the photophysical characteristics of polymerizable 1,8-naphthalimide dyes and their copolymers. This research is pivotal in understanding the fluorescent properties and polymerization of materials used in various applications (Grabchev, 1998).
Fluorescent Sensor Development : Grabchev and Chovelon (2008) developed a fluorescent sensor based on 1,8-naphthalimide, demonstrating its potential in detecting metal cations and protons, which is crucial for environmental monitoring and analytical chemistry applications (Grabchev & Chovelon, 2008).
properties
IUPAC Name |
1-(8-acetylpyren-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)15-7-5-13-3-4-14-6-8-16(12(2)22)18-10-9-17(15)19(13)20(14)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBKBZOVVKIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235577 | |
Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Pyrene-1,8-diyldiethanone | |
CAS RN |
86471-06-9 | |
Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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